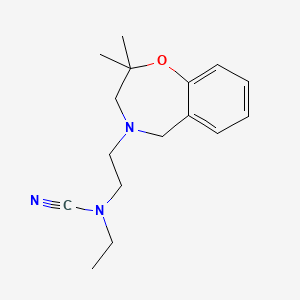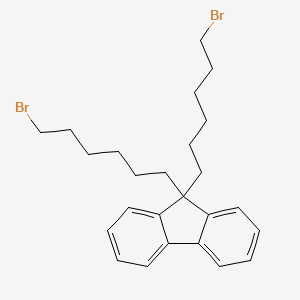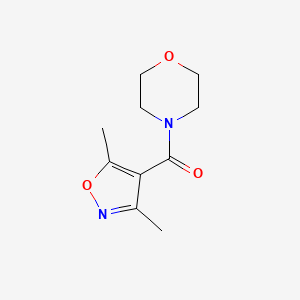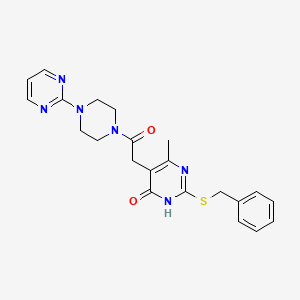
(E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H16Cl2N4O3 and its molecular weight is 407.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Synthesis of Quinazolinone Derivatives : New quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including variations with different substituents, have shown promise as antibacterial and antifungal agents, suggesting that similar compounds could potentially be developed into new antimicrobial medications (Habib, Hassan, & El‐Mekabaty, 2012).
Anticancer Research
- Novel Urea and Bis-Urea Primaquine Derivatives : A study on novel compounds with urea and bis-urea functionalities bridged by hydroxyl or halogen substituted benzene moieties showed significant antiproliferative effects against various cancer cell lines. Such compounds, due to their selective toxicity towards cancer cells, highlight the potential for similar chemical structures to be explored for cancer therapy (Perković et al., 2016).
Neuropharmacology
- Orexin-1 Receptor Antagonism for Stress-Induced Hyperarousal : Research on selective orexin-1 receptor antagonists demonstrates their potential to attenuate stress-induced hyperarousal without causing significant sedative effects. This suggests that compounds targeting specific neural pathways could offer novel treatments for anxiety and stress-related disorders without the drawbacks of existing sedatives (Bonaventure et al., 2015).
Anti-inflammatory and Analgesic Properties
- Novel 4(3H)-Quinazolinone Derivatives : The synthesis and evaluation of new quinazolinone derivatives have revealed their potential as anti-inflammatory and analgesic agents. By modifying the chemical structure, researchers have developed compounds with significant activity, indicating the potential for similar compounds to be used in treating pain and inflammation (Farag et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3,4-dichloroaniline followed by the addition of urea.", "Starting Materials": [ "3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3,4-dichloroaniline", "Urea" ], "Reaction": [ "Step 1: 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one is reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl carbamate.", "Step 2: The ethyl carbamate is then reacted with 3,4-dichloroaniline in the presence of potassium carbonate to form the desired intermediate, (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: The intermediate is then treated with urea in the presence of potassium carbonate to form the final product, (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS-Nummer |
899973-04-7 |
Molekularformel |
C18H16Cl2N4O3 |
Molekulargewicht |
407.25 |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H16Cl2N4O3/c1-27-9-8-24-16(12-4-2-3-5-15(12)22-18(24)26)23-17(25)21-11-6-7-13(19)14(20)10-11/h2-7,10H,8-9H2,1H3,(H2,21,23,25) |
InChI-Schlüssel |
IEDUKEHWKHYBOU-XQNSMLJCSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2851472.png)

![Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2851475.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2851477.png)
![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B2851478.png)
![Methyl 2'-amino-1-isobutyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2851479.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2851482.png)
![{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2851484.png)


![1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2851488.png)

![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2851492.png)
